Technical Guide: Synthesis and Characterization of 5-Fluoro Risperidone-d4
Technical Guide: Synthesis and Characterization of 5-Fluoro Risperidone-d4
Executive Summary & Strategic Context
This guide details the synthesis and characterization of 5-Fluoro Risperidone-d4 , a deuterated internal standard (IS) specifically designed for the quantification of Risperidone EP Impurity D (5-Fluororisperidone).
While standard Risperidone contains a fluorine atom at the 6-position of the benzisoxazole ring, the 5-fluoro isomer is a critical regioisomeric impurity formed during the manufacturing process or metabolic degradation. Accurate quantification of this impurity in bioanalytical assays (LC-MS/MS) requires a structurally identical stable isotope-labeled internal standard to compensate for matrix effects and ionization suppression.
Target Molecule: 3-[2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1]
Key Technical Challenges addressed:
-
Regioselectivity: Ensuring the fluorine is exclusively at the 5-position (requiring distinct starting materials from the commercial drug).
-
Isotopic Stability: Placing the deuterium labels (d4) on the ethyl linker to prevent metabolic exchange (H/D scrambling) during analysis.
-
Purification: Separating the 5-fluoro isomer from potential 6-fluoro contaminants carried over from non-specific precursors.
Retrosynthetic Analysis
The synthesis is designed as a convergent pathway involving two key fragments: the Deuterated Linker (Fragment A) and the 5-Fluoro Benzisoxazole Core (Fragment B) .
Pathway Logic
-
Fragment A (Electrophile): Contains the deuterated ethyl chain. Using a pre-deuterated alkyl halide ensures high isotopic enrichment (>99 atom% D).
-
Fragment B (Nucleophile): The 5-fluoro regioisomer is constructed de novo using 2,5-difluorophenyl precursors, diverging from the 2,4-difluorophenyl route used for standard Risperidone.
Figure 1: Retrosynthetic strategy highlighting the convergent assembly and origin of the regiochemical and isotopic features.
Detailed Synthesis Protocol
Part 1: Synthesis of the 5-Fluoro Benzisoxazole Core (Fragment B)
Objective: Create the benzisoxazole ring with fluorine strictly at the 5-position. Critical Control: Do not use 2,4-difluorobenzoyl chloride (yields standard Risperidone). Use 2,5-difluorobenzoyl chloride .
-
Acylation:
-
React 4-cyanopiperidine (or N-acetyl isonipecotic acid chloride) with 1,4-difluorobenzene under Friedel-Crafts conditions (AlCl₃).
-
Alternative High-Purity Route: React 2,5-difluorobenzoyl chloride with 4-piperidinyl-magnesium bromide (protected) or via Friedel-Crafts with 1-acetylpiperidine.
-
Intermediate: 1-Acetyl-4-(2,5-difluorobenzoyl)piperidine.
-
-
Oxime Formation:
-
Reflux the ketone intermediate with Hydroxylamine hydrochloride (NH₂OH[2]·HCl) in ethanol/pyridine.
-
Yield: (2,5-Difluorophenyl)(4-piperidinyl)methanone oxime.
-
-
Cyclization (The "Shunt" Step):
-
Treat the oxime with a strong base (KOH in water/isopropanol or NaH in DMF) at 80°C.
-
Mechanism:[2][3] Intramolecular nucleophilic aromatic substitution (
). The oxime oxygen attacks the ortho-fluorine (position 2 of the phenyl ring). -
Result: Since the starting material was 2,5-difluoro, the remaining fluorine is at the 5-position of the benzisoxazole.
-
Product: 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[4]
-
Part 2: Synthesis of the Deuterated Linker (Fragment A)
Objective: Install the deuterium label on the ethyl linker.
-
Precursor: Start with 2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one .
-
Deuterated Alkylation:
-
React with 1-bromo-2-chloroethane-d4 (Cl-CD₂-CD₂-Br) in the presence of a base.
-
Note: Using the bromo-chloro linker allows selective reaction at the bromine end first.
-
-
Product: 3-(2-chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[5][6][7][8][9]
Part 3: Final Coupling (Convergent Step)
Objective: Link Fragment A and Fragment B to form the final API standard.
Reagents:
-
Fragment A (Deuterated Linker): 1.0 eq
-
Fragment B (5-Fluoro Core): 1.1 eq
-
Base: Sodium Carbonate (
) or Potassium Carbonate ( ) -
Catalyst: Potassium Iodide (KI) - Essential for Finkelstein reaction in situ
-
Solvent: Acetonitrile (ACN) or Methyl Isobutyl Ketone (MIBK)
Procedure:
-
Charge the reaction vessel with ACN,
, and KI.[6] -
Add Fragment A and Fragment B .
-
Reflux at 80-85°C for 24–48 hours under
atmosphere. -
Monitor via HPLC (Target appearance) and TLC.[10]
-
Workup: Filter inorganic salts while hot. Concentrate the filtrate.
-
Purification: Recrystallize from Isopropanol (IPA) or purify via Flash Chromatography (DCM:MeOH 95:5) to remove unreacted amine.
Characterization & Validation
This section defines the self-validating protocols to prove the structure (Regio-isomerism) and isotopic purity.
A. NMR Spectroscopy (Structural Proof)
The distinction between 5-Fluoro and 6-Fluoro isomers rests on the coupling constants (
| Feature | 5-Fluoro Risperidone-d4 (Impurity IS) | 6-Fluoro Risperidone (Standard) |
| Aromatic Region | H-4 and H-6 show distinct splitting due to F at pos 5. | H-5 and H-7 show splitting due to F at pos 6. |
| Ethyl Linker | Silent (or weak residual broad signals) at ~2.8 and ~4.1 ppm due to deuterium (d4). | Distinct triplets at ~2.8 and ~4.1 ppm. |
| 19F-NMR | Chemical shift is distinct (typically | Reference standard shift. |
B. Mass Spectrometry (Isotopic Purity)
-
Technique: LC-MS/MS (ESI+).
-
Parent Ion: Observe
at m/z 415.5 (Standard Risperidone is 411.5). -
Mass Shift: +4 Da confirms the incorporation of the d4 linker.
-
Isotopic Distribution: Calculate atom% enrichment. The signal for m/z 411 (d0) must be < 0.5% to ensure assay validity.
C. HPLC Purity & Regio-Selectivity
A standard C18 column may struggle to separate 5-F and 6-F isomers. Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) column for enhanced selectivity of fluorinated regioisomers.
-
Mobile Phase: Ammonium Acetate (10mM) : Acetonitrile Gradient.
-
Validation: Co-inject with standard Risperidone (6-F). The 5-F target must elute as a distinct peak (typically slightly different retention time due to dipole moment changes).
Workflow Diagram
Figure 2: Integrated synthetic workflow ensuring convergence of the correct regioisomer and isotopic label.
Handling and Stability
-
Light Sensitivity: Like the parent drug, the 5-fluoro analog is photosensitive. Perform all synthesis and storage under amber light or in amber glassware.
-
Deuterium Exchange: The ethylene-d4 bridge is metabolically and chemically stable (non-exchangeable protons) under standard storage conditions, unlike deuterium placed on acidic positions (e.g., alpha to carbonyls).
References
-
Risperidone Impurity Profiling: Sattanathan, P., et al. "Structural studies of impurities of risperidone by hyphenated techniques."[11] Journal of Pharmaceutical and Biomedical Analysis 40.3 (2006): 598-604.[11]
-
Synthesis of Benzisoxazole Derivatives: Prasad, S., et al. "Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives."[2][4][6][7][12] Investigational New Drugs 27.6 (2009): 534-542.[4]
-
General Risperidone Synthesis (Stille Reaction): Kim, D. H., et al. "An efficient synthesis of risperidone via Stille reaction."[13] Archives of Pharmacal Research 28.9 (2005): 1019-1022.[13]
-
Isotope Labeling Characterization: ResolveMass Laboratories. "Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques." (2025).[14]
-
Impurity D Identification: European Pharmacopoeia (Ph.[9] Eur.) Monograph for Risperidone, identifying 5-fluoro regioisomer as Impurity D.
Sources
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- 3. Risperidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risperidone synthesis - chemicalbook [chemicalbook.com]
- 6. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. jocpr.com [jocpr.com]
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- 11. Structural studies of impurities of risperidone by hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
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